synthesis of bis(4-chloro-2-nitrophenyl) disulfide
synthesis of bis(4-chloro-2-nitrophenyl) disulfide
An In-depth Technical Guide to the Synthesis of Bis(4-chloro-2-nitrophenyl) disulfide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the , a symmetrical disulfide of significant interest in organic synthesis and drug development. The document delineates the core chemical principles, detailed experimental protocols, mechanistic insights, and critical safety considerations associated with its preparation. Addressed to researchers, chemists, and professionals in the pharmaceutical and chemical industries, this guide emphasizes a robust and reproducible synthetic strategy, grounded in established chemical literature. We will explore the conversion of an activated aryl chloride to the target disulfide via a sodium disulfide intermediate, a powerful and effective method for this class of compounds.
Introduction and Strategic Overview
Bis(4-chloro-2-nitrophenyl) disulfide is a valuable chemical intermediate characterized by a disulfide linkage flanked by two identical 4-chloro-2-nitrophenyl groups. The presence of electron-withdrawing chloro and nitro substituents on the aromatic rings significantly influences the compound's reactivity and electrochemical properties. Disulfide bonds are pivotal in various fields, from protein folding to materials science and drug delivery systems.[1][2][3] The synthesis of specific aromatic disulfides like the title compound is often a key step in the construction of more complex molecular architectures.
The primary synthetic strategy discussed herein involves a two-step, one-pot reaction sequence starting from 1,4-dichloro-2-nitrobenzene. This approach is predicated on two fundamental organic transformations:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position of 1,4-dichloro-2-nitrobenzene is activated towards nucleophilic attack by the ortho-nitro group. This allows for its displacement by a sulfur nucleophile.
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Disulfide Bond Formation: Utilizing sodium disulfide (Na₂S₂) as the sulfur source allows for the direct formation of the S-S bond, linking two aromatic units in a single, efficient process.
This method is advantageous due to the accessibility of starting materials and the relative simplicity of the procedure, which is adapted from well-established protocols for analogous nitroaromatic disulfides.[4][5]
Physicochemical & Quantitative Data
A thorough understanding of the physical and chemical properties of the target compound is essential for its successful synthesis, purification, and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₆Cl₂N₂O₄S₂ | [6] |
| Molecular Weight | 377.2 g/mol | [6] |
| CAS Number | 2050-66-0 | [6][7] |
| Appearance | Light yellow to brown powder/crystals | [7][8] |
| Melting Point | 214.0 to 218.0 °C | [7] |
| Purity (Typical) | >98.0% (HPLC) | [7][8] |
| Synonyms | 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide | [7] |
Mechanistic Considerations
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction is the electronic activation of the aryl halide.
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Formation of the Nucleophile: Sodium sulfide (Na₂S) reacts with elemental sulfur (S) in an alcoholic solvent to generate sodium disulfide (Na₂S₂), a potent sulfur nucleophile.
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Activation of the Substrate: In 1,4-dichloro-2-nitrobenzene, the strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring overall but powerfully activates the positions ortho and para to it for nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.
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Nucleophilic Attack and Formation of the Meisenheimer Complex: The disulfide anion (⁻S-S⁻) attacks the carbon atom bearing the C1 chlorine (para to the nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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Elimination of the Leaving Group: The complex collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the ring. This process occurs twice to form the symmetrical disulfide.
Caption: SNAr mechanism for disulfide synthesis.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of nitrophenyl disulfides and should be performed by trained personnel in a well-ventilated fume hood.[4][5]
Reagents and Equipment
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Reagents: 1,4-Dichloro-2-nitrobenzene, Crystalline Sodium Sulfide (Na₂S·9H₂O), Elemental Sulfur (powder), 95% Ethanol, Deionized Water.
-
Equipment: 3-neck round-bottomed flask, reflux condenser, mechanical stirrer, heating mantle, dropping funnel, Buchner funnel, filtration apparatus, standard laboratory glassware.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis.
Procedure
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Preparation of Sodium Disulfide Solution: In a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 72 g (0.3 moles) of sodium sulfide nonahydrate in 300 mL of 95% ethanol by heating on a steam bath or with a heating mantle. Once dissolved, add 9.6 g (0.3 gram-atoms) of finely powdered sulfur. Continue heating and stirring until all the sulfur dissolves, yielding a dark, brownish-red solution of sodium disulfide.
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Reaction: In a separate beaker, dissolve 76.8 g (0.4 moles) of 1,4-dichloro-2-nitrobenzene in 150 mL of 95% ethanol, warming if necessary. Carefully add this solution through a dropping funnel to the hot sodium disulfide solution in the reaction flask. The reaction can be exothermic, so the initial addition should be controlled.
-
Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux. Maintain the reflux with stirring for 2-3 hours. The product will begin to precipitate from the solution.
-
Isolation and Washing: After the reflux period, allow the mixture to cool to room temperature. Filter the solid precipitate using a Buchner funnel under suction. Transfer the collected solid (a mixture of the product and sodium chloride) to a beaker and stir thoroughly with approximately 400 mL of water to dissolve the inorganic salt.
-
Final Purification: Filter the suspension again by suction. Wash the crystalline product on the filter with a small amount of 95% ethanol to remove any unreacted starting material.
-
Drying: Allow the product to air-dry on the filter paper or dry in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Analytical Characterization
To ensure the identity and purity of the synthesized bis(4-chloro-2-nitrophenyl) disulfide, the following analytical techniques are recommended:
-
Melting Point (MP) Determination: A sharp melting point within the expected range (214-218 °C) is a primary indicator of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess purity, with the product appearing as a single major peak. A suitable method would use an acetonitrile/water mobile phase.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern consistent with the trisubstituted benzene rings.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (377.2 g/mol ).[6]
Safety, Handling, and Waste Disposal
Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: All steps of the procedure must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10]
-
Hazard Profile of Reagents:
-
1,4-Dichloro-2-nitrobenzene: Toxic and an irritant. Handle with care.
-
Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.
-
Nitroaromatic Compounds: The product and related compounds are toxic if swallowed, inhaled, or in contact with skin and may cause damage to organs through prolonged exposure. They can also be associated with methemoglobinemia.
-
-
Reaction Hazards: The initial reaction can be exothermic and must be controlled.[4] Nitro compounds can decompose violently at high temperatures or under confinement.[11][12]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations. Avoid releasing materials into drains or the environment.[7]
Conclusion
The can be reliably achieved through the nucleophilic aromatic substitution of 1,4-dichloro-2-nitrobenzene with sodium disulfide. This guide provides a comprehensive and technically grounded protocol, from mechanistic understanding to practical execution and safety management. The described methodology is robust, scalable, and relies on readily available reagents, making it a valuable procedure for synthetic chemists in both academic and industrial settings. Rigorous adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
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Chemistry LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
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- The role of thiols and disulfides in protein chemical and physical stability. (2012). Pharmaceutical Research, 29(7), 1859-1873.
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SIELC Technologies. (2018). Disulfide, bis(4-chloro-2-nitrophenyl). Retrieved from [Link]
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Pradhan, N. C., & Sharma, M. M. (1992). Reactions of nitrochlorobenzenes with sodium sulfide: change in selectivity with phase-transfer catalysts. Indian Academy of Sciences. Retrieved from [Link]
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PubChem. (n.d.). Bis(4-chloro-2-nitrophenyl) disulfide. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]
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Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]
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GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]
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ACS Publications. (2021). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
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